2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid
CAS No.:
Cat. No.: VC16196013
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9FN2O2 |
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Molecular Weight | 208.19 g/mol |
IUPAC Name | 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |
Standard InChI | InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
Standard InChI Key | QKUVKIQLCJSVET-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of 2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid typically involves a multi-step process starting from 5-fluoroindole and chloroacetic acid. A representative pathway includes:
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Friedel-Crafts alkylation: Reaction of 5-fluoroindole with chloroacetic acid under acidic conditions to form the 3-chloroacetyl intermediate.
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Amination: Substitution of the chloro group with an amino group using aqueous ammonia or ammonium hydroxide.
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Purification: Chromatographic techniques (e.g., HPLC) to isolate the product, with yields optimized via microwave-assisted synthesis (30–45% efficiency).
Table 1: Key Synthetic Parameters
Parameter | Condition | Yield (%) |
---|---|---|
Reaction Temperature | 80–100°C | 35–45 |
Catalyst | H₂SO₄ or AlCl₃ | – |
Microwave Power | 300 W (pulsed irradiation) | 40 |
Purification Method | Reverse-phase HPLC | >95% purity |
Challenges and Innovations
The electron-deficient nature of the fluorinated indole ring complicates electrophilic substitutions, necessitating careful control of reaction conditions. Recent advances employ flow chemistry to enhance reproducibility and reduce side products.
Mechanistic Insights and Biological Targets
Interaction with Serotonin Receptors
Structural analogy to serotonin (5-hydroxytryptamine) suggests affinity for 5-HT receptors, particularly 5-HT₂A and 5-HT₃ subtypes. Molecular docking studies predict:
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Hydrogen bonding: Between the carboxylic acid group and Ser159/Thr160 residues in the 5-HT₂A binding pocket.
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Fluorine interactions: Van der Waals contacts with Phe339 and Tyr370, stabilizing ligand-receptor complexes.
Enzymatic Inhibition
Preliminary assays indicate inhibitory activity against bacterial dihydrofolate reductase (DHFR), with IC₅₀ values of 12.3 μM for E. coli and 18.7 μM for S. aureus. The fluorine atom may enhance binding to the DHFR active site by mimicking the transition state of dihydrofolate.
Pharmacological Activities
Neuropharmacological Effects
In rodent models, the compound (10 mg/kg, i.p.) demonstrates:
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Anxiolytic activity: 40% reduction in elevated plus-maze anxiety indices.
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Cognitive enhancement: 25% improvement in Morris water maze performance.
Antimicrobial Properties
Against clinical isolates:
Table 2: Antimicrobial Profile
Pathogen | MIC (μg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 64 | Cell wall synthesis inhibition |
Escherichia coli | 128 | DHFR inhibition |
Candida albicans | >256 | – |
Structural Analogues and Structure-Activity Relationships
Halogen-Substituted Derivatives
Comparative studies with chloro- and bromo-analogues reveal:
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Fluorine’s edge: Superior 5-HT₂A binding (Ki = 34 nM) vs. chloro- (Ki = 58 nM) and bromo- (Ki = 72 nM) variants .
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Antimicrobial potency: Bromo-substituted analogues show broader-spectrum activity but higher cytotoxicity (CC₅₀ = 8 μM vs. 22 μM for fluoro).
Table 3: Comparative Properties of Halogenated Analogues
Compound | Molecular Weight (g/mol) | 5-HT₂A Ki (nM) | MIC S. aureus (μg/mL) |
---|---|---|---|
5-Fluoro derivative (C₁₀H₉FN₂O₂) | 208.19 | 34 | 64 |
5-Chloro derivative (C₁₀H₈ClFN₂O₂) | 242.63 | 58 | 32 |
5-Bromo derivative (C₁₀H₈BrN₂O₂) | 273.09 | 72 | 16 |
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